

Maytansinoid DM4 impurity 2-d6 CAS number and molecular formula

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Compound of Interest

Compound Name: Maytansinoid DM4 impurity 2-d6

Cat. No.: B12410481

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An In-depth Technical Guide on Maytansinoid DM4 Impurity 2-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the deuterated maytansinoid impurity, DM4 Impurity 2-d6. The document covers its chemical identity, and while specific experimental data is not publicly available, it outlines general methodologies for the synthesis, characterization, and analysis of related maytansinoid compounds. This guide is intended to serve as a foundational resource for professionals in drug development and research.

Chemical Identity and Properties

Maytansinoid DM4 is a potent microtubule-disrupting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).^{[1][2][3]} Impurities generated during its synthesis are critical to identify and characterize to ensure the safety and efficacy of the final ADC product.

Maytansinoid DM4 Impurity 2-d6 is a deuterated form of one such impurity.

Data Presentation: Chemical Properties

Below is a summary of the available chemical information for Maytansinoid DM4, its non-deuterated Impurity 2, and the deuterated Impurity 2-d6.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|--------------------------------|-------------------|--|----------------------------|
| Maytansinoid DM4 | 796073-69-3[3][4] | C ₃₈ H ₅₄ ClN ₃ O ₁₀ S | 780.37[3] |
| Maytansinoid DM4 Impurity 2 | 902768-55-2[5][6] | C ₃₉ H ₅₆ ClN ₃ O ₁₀ S ₂ | 826.46[5][6] |
| Maytansinoid DM4 Impurity 2-d6 | Not available | C ₃₉ H ₅₀ D ₆ ClN ₃ O ₁₀ S ₂ | 832.49[5] |

Note: A specific CAS number for **Maytansinoid DM4 Impurity 2-d6** is not publicly registered. It is typically identified by the CAS number of the parent compound or by a supplier-specific catalog number.

General Experimental Protocols

While specific protocols for the synthesis and characterization of **Maytansinoid DM4 Impurity 2-d6** are proprietary, this section outlines general methodologies based on established practices for deuterated compounds and maytansinoid derivatives.

Synthesis of Deuterated Maytansinoid Impurities

The synthesis of deuterated drug molecules, including impurities, is a key strategy for producing internal standards for pharmacokinetic studies and for potentially improving metabolic profiles.[7]

General Synthetic Approach:

The introduction of deuterium can be achieved through various methods, often involving late-stage C-H functionalization or the use of deuterated building blocks in the synthetic pathway.[8] [9] For a complex molecule like a maytansinoid impurity, a multi-step synthesis is expected.

- **Preparation of a Suitable Precursor:** The synthesis would likely begin from a known intermediate in the Maytansinoid DM4 synthesis pathway or a related maytansinoid.
- **Deuterium Labeling:**

- Using Deuterated Reagents: A common method involves using deuterated reagents, such as deuterated solvents (e.g., D₂O) or metal deuterides, to introduce deuterium at specific positions.[9]
- Hydrogen Isotope Exchange (HIE): This technique, often catalyzed by a metal, allows for the direct exchange of hydrogen atoms with deuterium from a deuterium source.[9]
- Completion of the Synthesis: Following the labeling step, further chemical modifications would be carried out to arrive at the final structure of the deuterated impurity.
- Purification: The final product would be purified using standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the desired compound with high purity.

Characterization of Maytansinoid Derivatives

The structural confirmation and purity assessment of a synthesized compound like **Maytansinoid DM4 Impurity 2-d6** would involve a combination of analytical techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition, which would show a mass increase corresponding to the incorporation of six deuterium atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR would be used for structural elucidation. In the ¹H NMR spectrum, the disappearance of signals at the sites of deuteration would confirm the location of the labels.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and to quantify it against a reference standard.

Bioanalysis of Maytansinoids from Biological Matrices

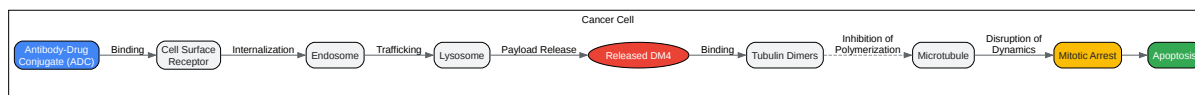
For ADCs utilizing maytansinoid payloads, it is crucial to quantify the amount of free payload in circulation. The following protocol outlines a general workflow for the LC-MS/MS analysis of maytansinoids like DM4 in human plasma.

- Sample Preparation:

- Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.
- Reduction: A reducing agent is used to cleave any disulfide bonds that may have formed between the thiol-containing maytansinoid and plasma proteins or other molecules.
- Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
- LC-MS/MS Analysis:
 - Chromatographic Separation: The extracted sample is injected into an HPLC system for separation of the analyte from other components.
 - Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. A deuterated internal standard, such as the title compound, is ideal for accurate quantification.

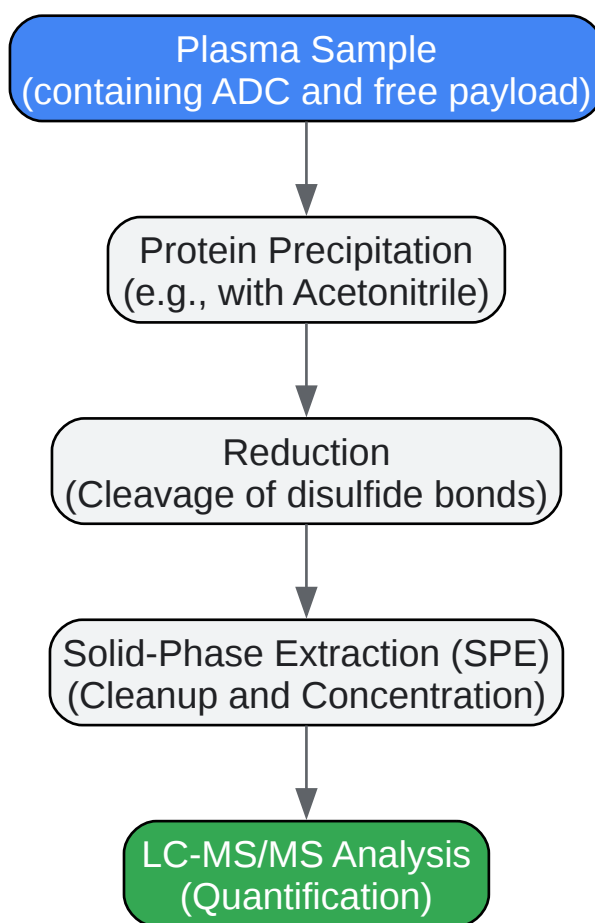
Visualizations

The following diagrams illustrate the mechanism of action of maytansinoids and a typical workflow for their analysis.



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Figure 1: Mechanism of action for a Maytansinoid DM4-containing ADC.



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Figure 2: General workflow for the bioanalysis of maytansinoid payloads.

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